1-Cyclopropyl-3-phenylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

1-cyclopropyl-3-phenylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-11-8-15(10-6-7-10)13(17)12(14-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSJLQNWKJSVGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(=O)NC(C2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclopropyl-3-phenylpiperazine-2,5-dione chemical structure and properties

An In-Depth Technical Guide to 1-Cyclopropyl-3-phenylpiperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the novel compound 1-Cyclopropyl-3-phenylpiperazine-2,5-dione. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document, grounded in established principles of organic chemistry and medicinal chemistry, offers a robust predictive analysis. By examining the constituent chemical motifs—the N-cyclopropyl group, the C-phenyl substituent, and the piperazine-2,5-dione (also known as a cyclic dipeptide or DKP) core—we can project a detailed profile of this compound. This guide aims to serve as a foundational resource for researchers interested in exploring its synthesis, characterization, and potential therapeutic applications, thereby accelerating further investigation into this promising chemical entity.

Introduction to the Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione (DKP) scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] These cyclic dipeptides are noted for their conformational rigidity and proteolytic stability compared to their linear counterparts, making them attractive frameworks for drug design.[2] The DKP core can be functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological targets. Known biological activities associated with DKP derivatives include anticancer, antiviral, antioxidative, and anti-inflammatory properties.[2]

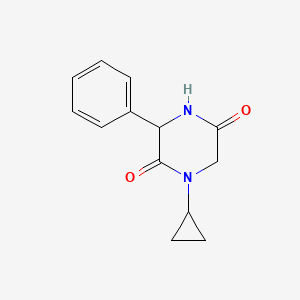

Chemical Identity and Molecular Structure

IUPAC Name: 1-Cyclopropyl-3-phenylpiperazine-2,5-dione

Molecular Formula: C₁₃H₁₄N₂O₂

Molecular Weight: 230.26 g/mol

Canonical SMILES: C1CC1N2C(=O)CN(C(=O)C2)C3=CC=CC=C3

Chemical Structure:

Caption: 2D Structure of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione is presented in the table below. These values are calculated based on its chemical structure and are intended to guide experimental design.

| Property | Predicted Value | Notes |

| Molecular Weight | 230.26 g/mol | Calculated from the molecular formula. |

| XLogP3 | 1.2 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 0 | The nitrogen atoms are part of amide linkages. |

| Hydrogen Bond Acceptors | 2 | The two carbonyl oxygens. |

| Rotatable Bonds | 2 | Phenyl-N and Cyclopropyl-N bonds. |

| Topological Polar Surface Area | 46.17 Ų | Suggests good potential for oral bioavailability. |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Based on the properties of similar DKP structures.[3] |

| Stability | The DKP ring is generally stable to proteolysis.[2] May be susceptible to hydrolysis under strong acidic or basic conditions. |

Proposed Synthesis Pathway

A plausible and versatile synthetic route for 1-Cyclopropyl-3-phenylpiperazine-2,5-dione can be designed based on the stepwise construction of the piperazine-2,5-dione ring.[4] This approach offers the flexibility to introduce the cyclopropyl and phenyl substituents in a controlled manner.

Caption: Proposed synthetic workflow for 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2-(cyclopropylamino)acetate

-

To a solution of cyclopropylamine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl 2-bromoacetate (1.1 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-(cyclopropylamino)acetate.

Step 2: Synthesis of Methyl 2-[N-(cyclopropyl)-2-phenylacetamido]acetate

-

Dissolve methyl 2-(cyclopropylamino)acetate (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add a solution of phenylacetyl chloride (1.1 eq) in DCM dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione

-

Dissolve the crude methyl 2-[N-(cyclopropyl)-2-phenylacetamido]acetate in a suitable high-boiling solvent such as toluene.

-

Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base).

-

Heat the mixture to reflux for 24-48 hours, monitoring for the formation of the cyclized product by TLC or LC-MS.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.

Predicted Spectroscopic Data for Characterization

The following spectroscopic data are predicted based on known values for similar chemical structures.

¹H NMR Spectroscopy

-

Cyclopropyl Protons: A multiplet in the upfield region, approximately δ 0.4-0.9 ppm, corresponding to the four protons on the cyclopropyl ring. The proton attached to the nitrogen will be a multiplet further downfield.[5]

-

Piperazine Ring Protons: Two sets of signals for the methylene protons of the piperazine ring. One set will likely appear as a singlet or a pair of doublets around δ 3.5-4.5 ppm. The other proton at the 3-position will be a singlet or multiplet in a similar region.

-

Phenyl Protons: A multiplet in the aromatic region, δ 7.2-7.5 ppm, integrating to five protons.

¹³C NMR Spectroscopy

-

Cyclopropyl Carbons: Signals in the highly shielded region, typically δ 5-15 ppm for the CH₂ groups and δ 20-30 ppm for the CH attached to the nitrogen.[6]

-

Piperazine Ring Carbons: Methylene carbons of the piperazine ring are expected around δ 45-55 ppm. The carbon bearing the phenyl group will be in a similar range.

-

Carbonyl Carbons: Two signals for the amide carbonyls in the range of δ 165-175 ppm.

-

Phenyl Carbons: Signals in the aromatic region, δ 125-140 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretching: Strong absorption bands characteristic of the amide carbonyl groups around 1650-1700 cm⁻¹.

-

C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expected at m/z = 230.

-

Fragmentation Pattern: Likely fragmentation would involve the loss of the cyclopropyl group, the phenyl group, and cleavage of the piperazine ring.

Potential Biological Activity and Therapeutic Applications: A Forward Look

The unique combination of a cyclopropyl group, a phenyl ring, and a piperazine-2,5-dione core suggests several avenues for biological activity.

Caption: Potential biological activities and mechanisms of action for 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.

-

Anticancer Potential: Phenylpiperazine derivatives and various DKP natural products have demonstrated significant anticancer activity.[2][7] The target compound could be investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation in various cancer cell lines.

-

Neuropharmacological Activity: The phenylpiperazine moiety is a common feature in centrally acting drugs.[8] It would be prudent to evaluate the binding affinity of this compound for various neurotransmitter receptors, such as serotonin and dopamine receptors.

-

Antiviral and Antimicrobial Properties: The DKP scaffold is known to exhibit a broad range of antimicrobial and antiviral activities.[2] Screening against a panel of viruses and bacteria could reveal novel therapeutic potential.

-

Anti-inflammatory Effects: Given that some DKP derivatives show anti-inflammatory properties, this compound could be tested in cellular and animal models of inflammation.[3]

The rigid DKP core provides a well-defined orientation for the cyclopropyl and phenyl substituents, which could facilitate specific interactions with biological targets. The cyclopropyl group can enhance metabolic stability and binding affinity.

Conclusion

1-Cyclopropyl-3-phenylpiperazine-2,5-dione represents an intriguing, yet underexplored, chemical entity with significant potential in drug discovery. This technical guide, by synthesizing information from related chemical structures, provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed synthetic pathway is logical and based on established chemical transformations. The predicted spectroscopic and physicochemical properties offer a starting point for experimental verification. The potential for diverse biological activities, particularly in oncology and neuroscience, warrants further investigation. It is our hope that this guide will stimulate research into this and related novel DKP derivatives, ultimately leading to the development of new therapeutic agents.

References

-

Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. [Link]

-

Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

-

Acosta Quintero, L. M., Palma, A., Cobo, J., & Glidewell, C. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. Acta Crystallographica Section C, Structural Chemistry, 74(Pt 2), 159–165. [Link]

-

Pokorná, Z., et al. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Molecules, 27(3), 993. [Link]

-

Maity, S., et al. (2022). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

-

PubChem. (n.d.). 2,5-Piperazinedione. National Center for Biotechnology Information. Retrieved from [Link]

-

(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. (2024). PubMed Central. [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). H-1 proton nmr spectrum of cyclopropane. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

-

Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2019). PubMed. [Link]

-

Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. (2025). ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. (2020). PubMed Central. [Link]

Sources

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione, a substituted diketopiperazine with potential applications in medicinal chemistry and drug discovery. The core of this synthesis is a one-pot, four-component Ugi reaction (Ugi-4CR) followed by a spontaneous or base-induced intramolecular cyclization. This multicomponent reaction strategy offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate structural complexity from simple starting materials. This document will delve into the mechanistic underpinnings of this pathway, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes.

Introduction: The Significance of the Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione, also known as a cyclic dipeptide, is a privileged scaffold in medicinal chemistry.[1][2] These structures are found in a wide array of natural products and exhibit a diverse range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The rigidified peptide backbone of the piperazine-2,5-dione ring system imparts conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to their linear peptide counterparts. The synthesis of specifically substituted piperazine-2,5-diones, such as the title compound, is therefore of significant interest to researchers in drug development.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione, suggests a convergent synthesis strategy. The piperazine-2,5-dione ring can be disconnected at the two amide bonds, leading back to a linear dipeptide precursor. This precursor can be efficiently assembled using a multicomponent reaction, specifically the Ugi four-component reaction.

The proposed forward synthesis, therefore, commences with the reaction of four key building blocks:

-

An amine: Cyclopropylamine

-

An aldehyde: Benzaldehyde

-

A carboxylic acid: 2-chloroacetic acid

-

An isocyanide: A suitable isocyanide, such as tert-butyl isocyanide

The Ugi reaction will generate a linear α-acylamino carboxamide intermediate. The presence of the chloroacetyl moiety allows for a subsequent intramolecular nucleophilic substitution (SN2) reaction, where the secondary amide nitrogen attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the desired piperazine-2,5-dione ring.[1]

Mechanistic Insights

The Ugi four-component reaction is a powerful tool for the rapid synthesis of peptide-like structures.[2] The reaction is believed to proceed through the following key steps:

-

Iminium Ion Formation: The reaction is initiated by the condensation of the amine (cyclopropylamine) and the aldehyde (benzaldehyde) to form an imine. In the presence of the carboxylic acid (2-chloroacetic acid), this imine is protonated to form a highly electrophilic iminium ion.

-

Nucleophilic Attack by the Isocyanide: The isocyanide, acting as a potent nucleophile, attacks the iminium ion to form a nitrilium ion intermediate.

-

Addition of the Carboxylate: The carboxylate anion of 2-chloroacetic acid then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.

-

Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer known as the Mumm rearrangement to yield the stable α-acylamino carboxamide product.

Following the Ugi reaction, the linear precursor undergoes an intramolecular cyclization. The amide nitrogen, being nucleophilic, attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the six-membered piperazine-2,5-dione ring. This cyclization can often be facilitated by the addition of a mild base to deprotonate the amide, increasing its nucleophilicity.

Experimental Workflow and Protocol

The following section details a step-by-step protocol for the synthesis of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Cyclopropylamine | 57.09 | ≥99% | Sigma-Aldrich |

| Benzaldehyde | 106.12 | ≥99% | Sigma-Aldrich |

| 2-Chloroacetic acid | 94.50 | ≥99% | Sigma-Aldrich |

| tert-Butyl isocyanide | 83.13 | ≥98% | Sigma-Aldrich |

| Methanol (anhydrous) | 32.04 | 99.8% | Sigma-Aldrich |

| Sodium Bicarbonate | 84.01 | ≥99.5% | Sigma-Aldrich |

| Ethyl Acetate | 88.11 | ACS grade | Fisher Scientific |

| Hexane | 86.18 | ACS grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | 142.04 | ACS grade | Fisher Scientific |

Synthetic Protocol

Step 1: Ugi Four-Component Reaction

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (40 mL).

-

To the stirred methanol, add benzaldehyde (1.0 eq, 10 mmol, 1.06 g).

-

Add cyclopropylamine (1.0 eq, 10 mmol, 0.57 g) dropwise to the solution. Stir for 30 minutes at room temperature to facilitate imine formation.

-

Add 2-chloroacetic acid (1.0 eq, 10 mmol, 0.95 g) to the reaction mixture.

-

Finally, add tert-butyl isocyanide (1.0 eq, 10 mmol, 0.83 g) to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

Step 2: Intramolecular Cyclization and Work-up

-

Upon completion of the Ugi reaction (as indicated by TLC), add a saturated aqueous solution of sodium bicarbonate (20 mL) to the reaction mixture to neutralize any remaining acid and to promote cyclization.

-

Stir the mixture for an additional 2-4 hours at room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.

Characterization

The structure of the final product should be confirmed by standard analytical techniques, including:

-

1H NMR: To determine the proton environment and confirm the presence of the cyclopropyl and phenyl groups, as well as the piperazine-2,5-dione core.

-

13C NMR: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretches.

Visualization of the Synthetic Pathway

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.

Conclusion

The Ugi four-component reaction followed by an intramolecular cyclization represents a highly efficient and convergent strategy for the synthesis of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione. This approach leverages the power of multicomponent reactions to rapidly construct complex molecular architectures from simple and readily available starting materials. The mild reaction conditions and operational simplicity make this pathway amenable to library synthesis for the exploration of structure-activity relationships in drug discovery programs. The detailed protocol provided in this guide serves as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.

References

-

Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. MDPI. Available at: [Link]

-

A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. MDPI. Available at: [Link]

-

One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. National Institutes of Health. Available at: [Link]

-

Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Organic Reactions. Available at: [Link]

-

Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]

-

2,5-Diketopiperazine. Wikipedia. Available at: [Link]

-

Phenylglycine. Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione

Disclaimer: As of January 2026, a thorough review of the scientific literature and chemical databases reveals no specific studies detailing the synthesis, biological activity, or mechanism of action for the compound precisely named "1-Cyclopropyl-3-phenylpiperazine-2,5-dione." This guide, therefore, is constructed upon a foundation of expert analysis of its core chemical scaffold—the piperazine-2,5-dione ring—and the known pharmacological effects of its constituent functional groups (a phenyl group at position 3 and a cyclopropyl group at position 1). The mechanisms proposed herein are putative and serve as a scientifically-grounded framework for future investigation.

Executive Summary: Deconstructing the Molecule

1-Cyclopropyl-3-phenylpiperazine-2,5-dione belongs to the diverse and biologically active class of 2,5-diketopiperazines (DKPs). DKPs are cyclic dipeptides known for their rigid structure, enhanced stability against enzymatic degradation, and ability to interact with a wide array of biological targets.[1][2][3] The specific substitutions on this scaffold—a bulky, lipophilic phenyl group and a small, rigid cyclopropyl group—are critical determinants of its potential pharmacological profile. This guide will explore the likely biological interactions based on these structural features, proposing testable hypotheses for its mechanism of action, with a focus on potential applications in neuropharmacology and oncology.

The Piperazine-2,5-dione Core: A Privileged Scaffold

The piperazine-2,5-dione ring is the structural cornerstone of this molecule. It is the simplest form of a cyclic peptide and is a recurring motif in natural products synthesized by bacteria, fungi, and marine organisms.[4][5][6] This scaffold is considered "privileged" in medicinal chemistry due to several advantageous properties:

-

Structural Rigidity: The cyclic nature of the DKP ring reduces conformational flexibility. This pre-organization can lead to higher binding affinity and selectivity for specific biological targets, as less of an entropic penalty is paid upon binding.

-

Enzymatic Stability: Compared to their linear peptide counterparts, DKPs show superior resistance to degradation by proteases, enhancing their bioavailability and in vivo half-life.[1][2]

-

Blood-Brain Barrier Permeability: The DKP motif has been identified as a potential "brain shuttle," capable of facilitating the transport of molecules across the blood-brain barrier (BBB), making it an attractive scaffold for developing agents targeting the central nervous system (CNS).[1][2]

The DKP scaffold itself has been associated with a vast spectrum of biological activities, including anticancer, antiviral, neuroprotective, antifungal, and antibacterial properties.[1][3][6]

Influence of Substituents: Predicting Biological Targets

The specific biological activity of a DKP derivative is dictated by the nature and position of its substituents. In the case of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione, the phenyl and cyclopropyl groups are key to predicting its mechanism.

The 3-Phenyl Substitution: Targeting CNS Receptors and Cytoskeletal Proteins

The presence of a phenyl group at the C-3 position is a common feature in many bioactive DKPs.

-

Neuropharmacological Implications: Phenylpiperazine and N-arylpiperazine moieties are well-known pharmacophores that interact with various CNS receptors.[7] Derivatives have shown affinity for dopamine (D2/D3) and serotonin (5-HT) receptors.[8] For instance, certain designer piperazine drugs mimic the psychostimulant effects of amphetamines, albeit with lower potency.[9] The phenyl group of the target compound could facilitate binding to the hydrophobic pockets of these G-protein coupled receptors, potentially acting as an agonist, antagonist, or modulator. This suggests a potential role in treating neurological and psychiatric disorders.[7][8]

-

Anticancer Potential: Several phenyl-substituted DKPs, such as Phenylahistin and its derivative Plinabulin, exhibit potent anticancer activity by acting as microtubule-destabilizing agents.[1] They bind to tubulin, inhibiting its polymerization into microtubules, which leads to cell cycle arrest and apoptosis. The phenyl group is often crucial for this interaction, fitting into specific hydrophobic pockets of the tubulin protein.

The 1-Cyclopropyl Substitution: Modulating Potency and Metabolism

The N-cyclopropyl group is a smaller, rigid, and lipophilic moiety. In drug design, introducing a cyclopropyl group can have several effects:

-

Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, potentially increasing the compound's half-life.

-

Conformational Lock: Its rigidity can lock the orientation of adjacent groups, optimizing the conformation for receptor binding.

-

Potency Enhancement: The unique electronic properties and steric profile of the cyclopropyl ring can lead to enhanced binding affinity for a target protein, a well-documented phenomenon in medicinal chemistry.

Proposed Putative Mechanisms of Action

Based on the structural analysis, two primary, testable hypotheses for the mechanism of action of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione emerge.

Hypothesis A: CNS Receptor Modulation

The compound may act as a ligand for dopamine and/or serotonin receptors in the brain. The N-arylpiperazine-like structure conferred by the phenyl group suggests a potential interaction with the monoamine neurotransmitter systems.

Proposed Signaling Pathway Diagram (Hypothesis A)

Caption: Putative CNS receptor modulation pathway.

Hypothesis B: Disruption of Microtubule Dynamics

Drawing parallels with Phenylahistin and Plinabulin, the compound may function as a cytotoxic agent by inhibiting tubulin polymerization. This would be particularly relevant in the context of cancer research.

Proposed Mechanism Diagram (Hypothesis B)

Caption: Proposed mechanism of microtubule disruption.

Experimental Protocols for Mechanism Validation

To elucidate the true mechanism of action, a systematic, multi-tiered experimental approach is required. The following protocols provide a self-validating system to test the proposed hypotheses.

Protocol: CNS Receptor Binding Assays

Objective: To determine if the compound binds to a panel of CNS receptors, with a primary focus on dopamine and serotonin receptor subtypes.

Methodology:

-

Compound Preparation: Synthesize and purify 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.[10][11] A versatile synthetic route could involve the stepwise construction of the piperazine-2,5-dione ring from appropriate precursors.[10]

-

Receptor Source: Utilize commercially available cell lines stably expressing individual human dopamine (D1-D5) and serotonin (5-HT1A, 5-HT2A, etc.) receptors, or membrane preparations from these cells.

-

Radioligand Binding Assay: a. Incubate receptor-containing membranes with a known radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) at a fixed concentration. b. Add increasing concentrations of the test compound (1-Cyclopropyl-3-phenylpiperazine-2,5-dione) across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁵ M). c. Allow the reaction to reach equilibrium. d. Separate bound from free radioligand via rapid filtration. e. Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: a. Plot the percentage of specific binding against the log concentration of the test compound. b. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (concentration that inhibits 50% of specific binding). c. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Trustworthiness Check: Run a parallel assay with a known reference compound (e.g., Haloperidol for D2 receptors) to validate assay performance. Non-specific binding should be determined in the presence of a saturating concentration of a non-labeled reference ligand.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To assess the compound's ability to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

-

Reagents: Obtain highly purified bovine or porcine brain tubulin (>99% pure). Prepare a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Assay Setup: a. In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the test compound (dissolved in DMSO, with final DMSO concentration <1%). b. Include positive (e.g., Paclitaxel for stabilization, Colchicine for destabilization) and negative (DMSO vehicle) controls. c. Initiate the reaction by adding purified tubulin to each well. d. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Monitor the change in absorbance (optical density) at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance corresponds to microtubule polymerization.

-

Data Analysis: a. Plot absorbance vs. time for each concentration. b. Determine the rate of polymerization and the maximum polymer mass for each condition. c. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Trustworthiness Check: The positive and negative controls must produce the expected effects (increased polymerization for Paclitaxel, decreased for Colchicine, and a standard sigmoidal curve for DMSO) for the experimental results to be considered valid.

Experimental Workflow Diagram

Caption: Integrated workflow for validating putative mechanisms.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Putative CNS Receptor Binding Profile

| Receptor Subtype | Radioligand | Reference Compound | Test Compound Kᵢ (nM) |

|---|---|---|---|

| Dopamine D₂ | [³H]Spiperone | Haloperidol | Experimental Value |

| Dopamine D₃ | [³H]Spiperone | Haloperidol | Experimental Value |

| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | Buspirone | Experimental Value |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin| Ketanserin | Experimental Value |

Table 2: Putative Anticancer Activity Profile

| Assay | Endpoint | Positive Control | Test Compound IC₅₀ (µM) |

|---|---|---|---|

| Tubulin Polymerization | Inhibition of Rate | Colchicine | Experimental Value |

| Cell Viability (e.g., MCF-7) | Growth Inhibition | Doxorubicin | Experimental Value |

| Cell Cycle Analysis | % G2/M Arrest | Paclitaxel | Experimental Value |

Conclusion and Future Directions

While the precise mechanism of action for 1-Cyclopropyl-3-phenylpiperazine-2,5-dione remains to be experimentally determined, a robust analysis of its chemical structure provides a strong basis for two primary hypotheses: modulation of CNS receptors or inhibition of microtubule dynamics. The DKP scaffold is a well-established platform for generating diverse biological activities, and the specific phenyl and cyclopropyl substitutions strongly suggest potential applications in either neuropharmacology or oncology. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to validating these hypotheses, ultimately positioning this novel compound for further drug development.

References

-

(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PubMed Central. Available at: [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. Available at: [Link]

-

2,5-Piperazinedione | C4H6N2O2. PubChem. Available at: [Link]

-

Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. ScienceDirect. Available at: [Link]

-

A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. PubMed. Available at: [Link]

-

2,5-diketopiperazines as neuroprotective agents. PubMed. Available at: [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

-

Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). MDPI. Available at: [Link]

-

The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed. Available at: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

- A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.

-

Diketopiperazines: Biological Activity and Synthesis. ResearchGate. Available at: [Link]

-

A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. MDPI. Available at: [Link]

-

The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases. Royal Society of Chemistry. Available at: [Link]

-

Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PubMed Central. Available at: [Link]

-

Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Science.gov. Available at: [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. Available at: [Link]

Sources

- 1. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. etd.auburn.edu [etd.auburn.edu]

- 10. A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Introduction: The Privileged Scaffold of Piperazine-2,5-diones

An In-Depth Technical Guide to the Biological Activity of Substituted Piperazine-2,5-diones

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides, formed from the condensation of two α-amino acids.[1][2] These six-membered heterocyclic compounds are ubiquitous in nature, isolated from a vast array of organisms including bacteria, fungi, marine life, and are even found in processed foods and beverages.[1][3] In the realm of medicinal chemistry, the DKP core is regarded as a "privileged scaffold." This distinction arises from its unique structural properties: a conformationally constrained, nearly planar backbone that is exceptionally stable to proteolytic degradation compared to its linear peptide counterparts.[1][4] This inherent stability, combined with the ability to introduce chemical diversity at multiple positions, allows DKP derivatives to interact with a wide range of biological targets with high affinity, underpinning their broad spectrum of pharmacological activities.[4][5] This guide provides a detailed exploration of the key biological activities of substituted piperazine-2,5-diones, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Cell Proliferation and Survival

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Substituted piperazine-2,5-diones have emerged as a promising class of compounds, exhibiting potent cytotoxicity against various cancer cell lines through diverse mechanisms of action.

Mechanisms of Action and Structure-Activity Relationship (SAR)

The anticancer effects of DKPs are not monolithic; different substitutions on the core ring lead to distinct molecular interactions. Two primary mechanisms have been extensively studied:

-

Microtubule Disruption: A significant class of DKP derivatives, such as phenylahistin and its synthetic analog plinabulin, exert their anticancer effects by binding to tubulin.[4] This interaction disrupts microtubule dynamics, a process critical for the formation of the mitotic spindle during cell division. The consequence is an arrest of the cell cycle, typically at the G2/M phase, which ultimately triggers apoptosis (programmed cell death). The SAR for this class indicates that substitutions at the 3- and 6-positions of the DKP ring are critical for activity. For instance, the presence of unchanged C-C double bonds at these positions, as seen in phenylahistin, is a key feature for potent inhibition of cancer cell growth.[4]

-

DNA Damage and Replication Inhibition: Other DKP derivatives function as DNA alkylating agents. For example, a crystalline antibiotic fermentation product isolated from Streptomyces griseoluteus alkylates DNA at the N-7 position of guanine.[2] This covalent modification of the DNA structure obstructs the machinery of DNA replication and transcription, leading to cell cycle arrest and subsequent cell death.[2]

A challenge for some DKP derivatives, particularly those with phenyl rings at the 3- and 6-positions, has been low liposolubility and modest anticancer properties, which has hindered further biological investigation.[4]

Data on Anticancer Activity of Selected Piperazine-2,5-dione Derivatives

| Compound | Derivative Class | Mechanism of Action | Target Cell Line(s) | Reported Activity | Reference |

| Plinabulin | Phenylahistin derivative | Microtubule destabilizer | Various, including multidrug-resistant (MDR) tumors | Active in clinical trials | [1][4] |

| (+)-Stephacidin A | Bridged DKP | Not fully elucidated | Human colon HCT-116 | Cytotoxic | [1] |

| Gliotoxin | Epipolythiodioxopiperazine | Redox cycling, immunosuppression | Various | Cytotoxic | [1] |

| Tryptamine-piperazine-2,5-dione conjugates | Synthetic conjugates | Not specified | Various | Anticancer potential | [6] |

| (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione | L-DOPA derivative | Apoptosis induction | Colorectal cancer (CL40) | Increased apoptosis gene expression (p53, cas3, cas8) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a standard initial screening tool for potential anticancer agents.

Causality: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect of the compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test piperazine-2,5-dione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization: Cell Cycle Arrest Pathway

Caption: DKP-induced microtubule disruption leading to cell cycle arrest.

Antiviral Activity: A Scaffold for Inhibiting Viral Replication

The structural rigidity and chemical versatility of the DKP core make it an excellent starting point for designing inhibitors of viral enzymes and proteins. Derivatives have shown activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV) and influenza viruses.

Mechanisms of Action and SAR

-

HIV Inhibition: The DKP derivative Aplaviroc was developed as a CCR5 antagonist for the treatment of HIV-1.[5] It works by binding to the human chemokine receptor CCR5, which the HIV virus uses as a co-receptor to enter host T-cells. By blocking this interaction, Aplaviroc prevents the virus from infecting new cells.

-

Influenza Inhibition: Several DKP derivatives have demonstrated activity against influenza viruses, such as H5N2.[5] Molecular docking studies suggest that these compounds can bind to the active site of neuraminidase, a critical viral enzyme.[5][7] Neuraminidase is responsible for cleaving sialic acid residues on the host cell surface, allowing newly formed viral particles to be released and spread. Inhibition of this enzyme traps the viruses at the cell surface, halting the infection. SAR studies have shown that benzylidene and alkylidene substituents at the 3 and 6 positions are important for anti-influenza activity.[5]

Data on Antiviral Activity of Selected Piperazine-2,5-dione Derivatives

| Compound | Derivative Class | Target Virus | Mechanism of Action | Reported Activity | Reference |

| Aplaviroc | Synthetic DKP | HIV-1 | CCR5 co-receptor antagonist | High binding affinity | [5] |

| Eutypellazine E | Fungal metabolite | HIV-1 | Inhibition of replication | IC₅₀ = 3.2 µM | [5] |

| Neoechinulin B | Fungal metabolite | Influenza A/WSN/33 | Not specified | 70.48% inhibition | [5] |

| (3Z,6Z)-3-benzylidene-6-(2-methyl propylidene)-4-substituted-DKPs | Synthetic DKPs | Influenza (H5N2) | Neuraminidase inhibition (putative) | Negative viral propagation at 25 µg/mL | [5] |

Experimental Protocol: Hemagglutination (HA) Assay for Influenza Virus Titer

The HA assay is a standard method for quantifying the relative concentration of influenza virus in a sample. It is used to evaluate the efficacy of antiviral compounds by measuring their ability to inhibit viral propagation.

Causality: Influenza viruses possess a surface protein called hemagglutinin, which can bind to sialic acid receptors on the surface of red blood cells (RBCs), causing them to agglutinate or form a lattice-like network. This prevents the RBCs from settling into a tight button at the bottom of a V-shaped well. A high viral titer results in strong agglutination. An effective antiviral drug will inhibit viral replication, leading to a lower viral titer and, consequently, no agglutination.

Step-by-Step Methodology:

-

Virus Propagation: Inoculate embryonated chicken eggs with the influenza virus (e.g., H5N2) and the test DKP compound at various concentrations. Incubate for 48-72 hours to allow for viral replication.

-

Allantoic Fluid Harvest: After incubation, chill the eggs and carefully harvest the allantoic fluid, which will contain the progeny virus particles.

-

Serial Dilution: In a 96-well V-bottom plate, perform a two-fold serial dilution of the harvested allantoic fluid using phosphate-buffered saline (PBS).

-

RBC Addition: Prepare a standardized suspension of chicken or turkey red blood cells (e.g., 0.5% in PBS). Add an equal volume of the RBC suspension to each well of the dilution plate.

-

Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

-

Reading the Results:

-

Positive Result (Agglutination): The RBCs form a diffuse, lattice-like layer across the bottom of the well. This indicates the presence of sufficient virus to cause agglutination.

-

Negative Result (No Agglutination): The RBCs settle into a tight, distinct button at the bottom of the well. This indicates an insufficient amount of virus to cause agglutination.

-

-

Titer Determination: The HA titer is defined as the reciprocal of the highest dilution of the virus that still causes complete agglutination. A significant reduction in the HA titer in compound-treated samples compared to the virus control indicates antiviral activity.

Visualization: Antiviral Screening Workflow

Sources

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Antifungal Activities of Proline-Based 2,5-Diketopiperazines Occurring in Food and Beverages and Their Synergism with Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Combination of Cyclopropyl and Piperazinedione Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclopropyl-Piperazinediones

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a constant endeavor. The strategic fusion of well-characterized pharmacophores into a single scaffold represents a powerful approach to developing next-generation therapeutics. This guide focuses on the compelling, albeit underexplored, combination of a cyclopropyl moiety with a piperazinedione core.

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring. Its unique electronic and conformational properties, including high ring strain and significant π-character in its C-C bonds, make it a valuable tool in drug design.[1] The incorporation of a cyclopropyl ring can significantly influence a molecule's pharmacological profile by enhancing metabolic stability, increasing potency, and improving membrane permeability.[2][3] Its rigid nature can lock a molecule into a bioactive conformation, leading to more favorable binding entropy and enhanced selectivity for its biological target.[2][3]

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs.[4][5] Its derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.[6][7][8] The piperazine core offers structural rigidity, a large polar surface area, and the ability to act as both a hydrogen bond donor and acceptor, properties that often lead to improved aqueous solubility and oral bioavailability.[4] When oxidized to the piperazinedione, the scaffold presents a more constrained framework with distinct hydrogen bonding capabilities, often found in natural products with diverse biological activities.[9]

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of cyclopropyl-piperazinediones. We will explore the synthetic rationale for constructing this core, delve into a systematic evaluation of how structural modifications are likely to impact biological activity, and provide detailed experimental protocols for synthesis and biological screening.

Core Scaffold and Points of Modification

The foundational structure of a cyclopropyl-piperazinedione allows for chemical diversification at several key positions. A thorough understanding of the SAR requires a systematic exploration of substituents at these points. The following diagram illustrates the core scaffold and highlights the primary positions (R¹, R², R³, and R⁴) for modification.

Caption: General structure of the cyclopropyl-piperazinedione core with key positions for SAR exploration.

Synthetic Strategy: A Plausible Route to the Core Scaffold

A robust and flexible synthetic route is paramount for exploring the SAR of the cyclopropyl-piperazinedione scaffold. The causality behind our proposed strategy is to build the molecule in a modular fashion, allowing for late-stage diversification at the key R-group positions. The following workflow outlines a logical and field-proven approach.

Caption: Proposed synthetic workflow for the cyclopropyl-piperazinedione core.

Experimental Protocol: Synthesis of a Representative Cyclopropyl-Piperazinedione

This protocol is a self-validating system designed for adaptability. Each step includes checkpoints and rationale.

Step 1: Synthesis of N-cyclopropyl-2-chloroacetamide (Intermediate A)

-

Rationale: This initial step attaches the first building block of the piperazinedione ring to the core cyclopropylamine. Chloroacetyl chloride is chosen for its high reactivity.

-

Procedure:

-

To a stirred solution of cyclopropylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Validation Check: Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction with water and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure intermediate.

-

Step 2: Synthesis of 2-(benzylamino)-N-cyclopropylacetamide (Intermediate B)

-

Rationale: This step introduces the second nitrogen atom required for the piperazinedione ring. Here, we use benzylamine as a representative R¹-substituted amine.

-

Procedure:

-

Dissolve N-cyclopropyl-2-chloroacetamide (1.0 eq) in dimethylformamide (DMF, 0.4 M).

-

Add potassium carbonate (2.0 eq) and benzylamine (1.5 eq).

-

Heat the mixture to 60-70 °C and stir for 12-18 hours.

-

Validation Check: Monitor by TLC or LC-MS for the disappearance of the chloro-intermediate.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product is often carried to the next step without further purification, but can be purified by chromatography if necessary.

-

Step 3: Synthesis of 1-benzyl-4-cyclopropylpiperazine-2,5-dione (Final Product)

-

Rationale: This is the key cyclization step. It requires the formation of the second amide bond to close the ring. This step is often driven by heat.

-

Procedure:

-

The crude intermediate from Step 2 is heated, either neat or in a high-boiling solvent like xylene, to 140-160 °C for 8-12 hours, often with removal of water via a Dean-Stark apparatus.

-

Validation Check: Monitor the reaction by LC-MS to track the formation of the desired product and consumption of the starting material.

-

Cool the reaction mixture. If a precipitate forms, it can be collected by filtration.

-

Purify the final compound by recrystallization or flash column chromatography to yield the target cyclopropyl-piperazinedione.

-

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this scaffold can be optimized by systematically modifying the substituents at the R¹, R², R³, and R⁴ positions. Based on established principles in medicinal chemistry, we can predict the impact of these changes.[4][10]

Substitution on the Piperazine Nitrogen (R¹)

The substituent at the R¹ position directly impacts the molecule's interaction with the biological target and its physicochemical properties.

-

Aromatic and Heteroaromatic Rings: Introducing a phenyl or heteroaromatic ring (e.g., pyridine, benzofuran) can facilitate π-π stacking or hydrophobic interactions within a target's binding pocket. Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) on an aromatic ring have been shown to enhance antiviral activity in related piperazine series.[7]

-

Alkyl and Cycloalkyl Groups: Small alkyl groups (e.g., methyl, ethyl) can probe small hydrophobic pockets. Bulky groups (e.g., tert-butyl) can provide steric hindrance that may improve selectivity or block metabolic degradation.

-

Hydrogen Bond Donors/Acceptors: Introducing functionalities capable of hydrogen bonding (e.g., amides, sulfonamides) can establish critical interactions with the target protein.

Table 1: Hypothetical SAR at the R¹ Position for Antiviral Activity (HAdV)

| Compound ID | R¹ Substituent | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| CPD-01 | Benzyl | 15.2 | >100 | >6.6 |

| CPD-02 | 4-Nitrobenzyl | 2.5 | >100 | >40 |

| CPD-03 | 4-Chlorobenzyl | 5.1 | >100 | >19.6 |

| CPD-04 | Benzofuran-2-ylmethyl | 1.8 | 85 | 47.2 |

| CPD-05 | Cyclohexylmethyl | 22.4 | >100 | >4.5 |

Data is hypothetical, based on trends observed in related piperazine derivatives for Human Adenovirus (HAdV).[7]

Substitution on the Cyclopropyl Ring (R³ and R⁴)

Modifications to the cyclopropyl ring can fine-tune the molecule's conformation and metabolic stability.

-

Stereochemistry: The relative stereochemistry of substituents on the cyclopropyl ring can be critical. In other complex molecules, the orientation of the cyclopropane has been shown to dramatically impact activity, with one diastereomer being significantly more potent.[11]

-

Gem-Dimethyl Substitution: Adding gem-dimethyl groups adjacent to a reactive site is a classic strategy to sterically shield the molecule from metabolic enzymes (e.g., cytochrome P450s), thereby increasing its half-life.

-

Polar Groups: Introducing small polar groups like a hydroxyl (-OH) or amino (-NH₂) group could create new hydrogen bonding opportunities, but may also increase clearance.

Substitution on the Piperazinedione Ring (R²)

The piperazinedione ring itself can be substituted, though this can be synthetically more challenging.

-

Alkyl Groups: Small alkyl groups at the R² position (e.g., methyl, phenyl) can be used to probe the topology of the binding site. In related antiviral piperazines, a methyl or phenyl group at the C2 position of the piperazine ring was found to be a key structural feature for potent inhibitors.[7]

Biological Screening Cascade

To efficiently identify and optimize lead compounds from a library of cyclopropyl-piperazinedione analogs, a tiered screening approach is essential. This ensures that resources are focused on the most promising candidates.

Caption: A robust biological screening cascade for lead identification and optimization.

Protocol: Antiviral DNA Replication Assay

This protocol provides a method to determine if a compound's antiviral activity stems from the inhibition of viral DNA synthesis, a common mechanism for antiviral drugs.[7]

-

Rationale: Quantifying viral DNA levels in the presence of the test compound provides direct evidence of an impact on viral replication. This is a crucial step to validate hits from primary screens.

-

Cell Seeding: Seed A549 cells (a human lung carcinoma line) in 24-well plates at a density that will result in 80-90% confluency on the day of infection.

-

Infection: Infect the cells with a wild-type virus (e.g., HAdV5) at a specified multiplicity of infection (MOI) of 100 viral particles per cell. Allow the virus to adsorb for 2 hours at 37°C.

-

Compound Treatment: Remove the virus inoculum and replace it with fresh media containing the test compound at various concentrations (e.g., 50 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 24 hours at 37°C. This time point is chosen to measure early DNA replication before the onset of secondary infection rounds.

-

DNA Extraction: Lyse the cells and purify the total DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers and a probe specific to a viral gene (e.g., HAdV5 hexon gene).

-

Also, run a parallel reaction with primers for a host housekeeping gene (e.g., GAPDH) to normalize for cell number and DNA extraction efficiency.

-

Validation Check: The qPCR standard curve should have an R² value > 0.99, and the GAPDH levels should be consistent across all treatments, confirming that any observed decrease in viral DNA is not due to general cytotoxicity.

-

-

Data Analysis: Calculate the relative viral DNA copy number for each treatment compared to the DMSO control. A significant decrease indicates inhibition of viral DNA replication.

Conclusion and Future Perspectives

The cyclopropyl-piperazinedione scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly in oncology and virology. The unique conformational and electronic properties conferred by the cyclopropyl group, combined with the favorable pharmacokinetic characteristics of the piperazine core, create a powerful platform for drug design.

The SAR analysis presented in this guide, while based on established medicinal chemistry principles and data from related molecular series, provides a logical roadmap for optimization. The key takeaways are:

-

R¹ Position: This is a critical handle for modulating potency and target interaction. Aromatic rings with electron-withdrawing substituents are a promising starting point for antiviral activity.

-

Cyclopropyl Ring: This moiety is crucial for enhancing metabolic stability and providing conformational rigidity. Its stereochemistry must be carefully controlled and evaluated.

-

Piperazinedione Core: Substitutions on the core itself, particularly at the C2-position, can provide additional vectors for probing the target binding site.

Future work should focus on the synthesis of a diverse library of analogs based on the proposed SAR hypotheses, followed by a rigorous biological evaluation using the screening cascade outlined. Advanced studies, including co-crystallization with target proteins and in vivo efficacy studies in animal models, will be necessary to fully realize the therapeutic potential of this exciting class of molecules.

References

-

Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025). ResearchGate. [Link]

- Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. (1984).

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. [Link]

-

Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (n.d.). MDPI. [Link]

- Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017).

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]

-

Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. (n.d.). MDPI. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. [Link]

-

Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. (2025). PubMed. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. [Link]

-

The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. (2014). PubMed. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). ResearchGate. [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PubMed Central. [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2025). ResearchGate. [Link]

-

Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (n.d.). MDPI. [Link]

-

Chemical properties and biological activities of cyclopentenediones: a review. (n.d.). PubMed. [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. (n.d.). PubMed. [Link]

-

Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. (2015). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Bioactive Piperazine-2,5-dione Scaffolds

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine-2,5-dione, or diketopiperazine (DKP), core is a privileged scaffold in medicinal chemistry, forming the structural basis of a vast array of natural products with potent biological activities.[1][2] As the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids, DKPs possess a unique combination of properties: a rigidified, peptide-like backbone, high metabolic stability, and the capacity for extensive stereochemical and functional group diversification.[1][3][4] This guide provides an in-depth exploration of the DKP scaffold, covering its natural significance, modern synthetic strategies for generating chemical diversity, a survey of its broad pharmacological activities, and detailed protocols for its synthesis and analysis. Our objective is to equip researchers and drug developers with the foundational knowledge and practical insights required to effectively leverage this versatile scaffold in modern drug discovery programs.

The Piperazine-2,5-dione Core: A Privileged Scaffold in Nature and Medicine

The piperazine-2,5-dione is a six-membered heterocyclic ring containing two amide bonds in a cyclic dipeptide structure.[5][6] This seemingly simple framework is a cornerstone of many complex natural products isolated from a wide variety of sources, including fungi, bacteria, marine organisms, and plants.[1][2] The prevalence of this scaffold in nature is a strong indicator of its evolutionary selection as a stable and effective pharmacophore capable of mediating specific biological interactions.[1][7]

The key features that make the DKP scaffold so attractive for drug development include:

-

Structural Rigidity: The cyclic nature of the DKP core restricts conformational flexibility. This pre-organization can lead to higher binding affinities for biological targets, as less conformational entropy is lost upon binding.

-

Metabolic Stability: The cyclic amide structure is significantly more resistant to enzymatic degradation by proteases compared to linear peptides, enhancing its potential for oral bioavailability.[4]

-

Stereochemical Complexity: With two or more stereocenters, the DKP scaffold allows for the generation of a rich three-dimensional chemical space, crucial for achieving target specificity and potency.

-

Synthetic Tractability: The core is readily accessible through various synthetic routes, which can be adapted for combinatorial library synthesis to explore structure-activity relationships (SAR).[8][9]

Synthetic Strategies: Building the DKP Core and Its Analogs

The synthesis of DKPs can be broadly categorized into methods that form the ring from linear precursors and those that modify a pre-existing DKP core. The choice of strategy is dictated by the desired substitution pattern, stereochemical requirements, and the scale of the synthesis.

Cyclization of Linear Dipeptide Precursors

This is the most common and direct approach to DKP synthesis.[9] The general workflow involves the formation of a linear dipeptide ester, followed by N-deprotection and subsequent intramolecular cyclization.

-

Causality in Experimental Choices: While seemingly straightforward, this method requires careful optimization. Thermal cyclization in solvents like ethylene glycol is effective for simple amino acid pairs but can lead to significant racemization at the α-carbons, compromising stereochemical integrity.[10][11] To mitigate this, milder conditions are employed. Base-mediated cyclization (e.g., using triethylamine or TMG) of dipeptide methyl or ethyl esters at room temperature or with gentle heating is often preferred.

-

Solid-Phase Peptide Synthesis (SPPS): For library generation, SPPS offers a powerful platform.[12] A dipeptide is assembled on a solid support, and cleavage from the resin is designed to trigger spontaneous cyclization. This "cyclative cleavage" strategy is highly efficient for producing large numbers of analogs for screening.[13] However, DKP formation can also be an unintended and problematic side reaction during SPPS, particularly with sequences containing proline, leading to the deletion of two amino acids from the desired peptide.[14][15]

Multicomponent Reactions (MCRs)

Modern synthetic chemistry has embraced MCRs for their efficiency and ability to generate molecular complexity in a single step. The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for DKP synthesis.[4][13]

-

Mechanism and Advantage: In this strategy, an amino acid (amine component), an aldehyde or ketone (carbonyl component), an isocyanide, and a carboxylic acid component (often an N-protected amino acid) react to form an acyclic α-acylamino amide precursor.[4] A subsequent deprotection and intramolecular cyclization step yields the DKP.[4][16] This approach allows for the rapid assembly of highly diverse DKP libraries by simply varying the four input components.[13][16]

Post-Cyclization Modification

Functionalization of a pre-formed DKP scaffold, such as glycine anhydride (the simplest DKP), is another valuable strategy.[8] This involves reactions like condensation with aldehydes to form exocyclic double bonds, which can then be subjected to further transformations like hydrogenation to introduce new stereocenters.[8]

Diagram 1: General Workflow for DKP Discovery

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 7. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. baranlab.org [baranlab.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Solid-Phase Synthesis of Peptoid-like Oligomers Containing Diverse Diketopiperazine Units - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rapid synthesis of diketopiperazine macroarrays via Ugi four-component reactions on planar solid supports - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Phenylpiperazine Derivatives: A Comprehensive Technical Guide to Their Biological Effects and Therapeutic Potential

Introduction